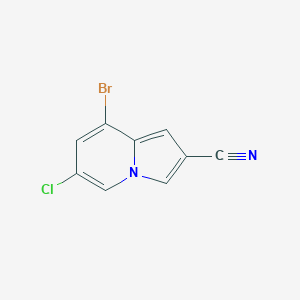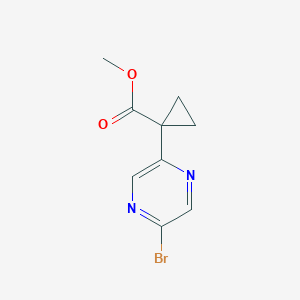
Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of pyrazine, featuring a bromine atom at the 5-position of the pyrazine ring and a cyclopropane carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Cyclopropane Carboxylate Ester: The brominated pyrazine is then reacted with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This intermediate is then esterified with methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding pyrazine derivatives.
Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to ring-opening and formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid under reflux conditions.
Major Products:
- Substituted pyrazine derivatives
- Reduced pyrazine derivatives
- Carboxylic acids from ring-opening oxidation
科学的研究の応用
Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazine-based scaffolds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrazine derivatives.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the preparation of various functionalized pyrazine derivatives.
作用機序
The mechanism of action of Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The bromine atom and cyclopropane ring contribute to its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological system being studied.
類似化合物との比較
Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate: Similar structure but with a pyridine ring instead of pyrazine.
Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate: Contains a pyrimidine ring instead of pyrazine.
Methyl 1-(5-bromopyrazol-2-YL)cyclopropanecarboxylate: Features a pyrazole ring instead of pyrazine.
Uniqueness: Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties
特性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
methyl 1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)6-4-12-7(10)5-11-6/h4-5H,2-3H2,1H3 |
InChIキー |
WQBMSYUPIOCPMD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C2=CN=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
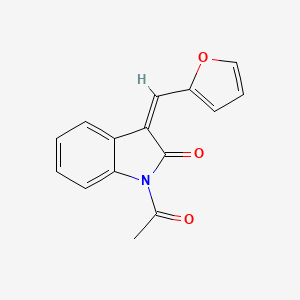
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)
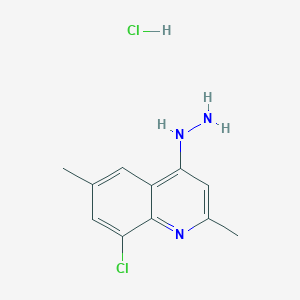

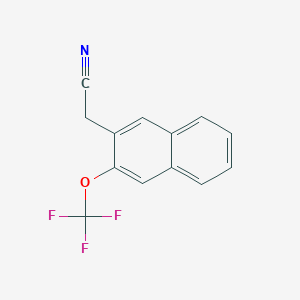

![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
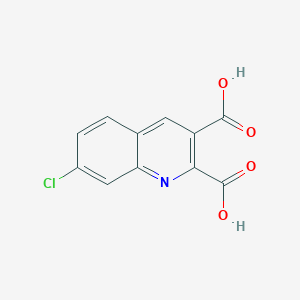

![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)

